7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
7-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-8-6-9-3-10-11(6)5(4)7/h2-3H,1H3 |
InChI Key |
CPMMOWWETOPZBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amino-Triazole Esters with Diketones
The triazolopyrimidine scaffold is typically constructed via cyclocondensation between ethyl 5-amino-1,2,4-triazole-3-carboxylate and β-diketones. For 7-chloro-6-methyl derivatives, the methyl group at position 6 originates from the diketone precursor. For instance, reacting ethyl 5-amino-1,2,4-triazole-3-carboxylate with 3-methyl-1,3-diketones in acetic acid under reflux yields 5,7-disubstituted triazolopyrimidines.
Reaction Conditions:
-
Solvent: Acetic acid (reflux, 6–8 hours)
-
Yield: 60–75% (depending on diketone reactivity)
-
Byproducts: Minor regioisomers due to competing cyclization pathways.
Post-cyclocondensation, the intermediate ethyl ester undergoes hydrolysis to the carboxylic acid, which is subsequently chlorinated to introduce the 7-chloro substituent.
Chlorination of Carboxylic Acid Intermediates
Chlorination is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The carboxylic acid intermediate reacts with excess POCl₃ at 80–100°C for 4–6 hours, yielding the acyl chloride. For 7-chloro-6-methyl-triazolo[1,5-a]pyrimidine, this step ensures regioselective chlorination at position 7.
Optimization Notes:
-
POCl₃ Stoichiometry: 3–5 equivalents to drive completion.
-
Side Reactions: Over-chlorination is mitigated by controlled temperature (≤100°C).
Alternative Routes and Modifications
Palladium-Catalyzed Cross-Coupling for Functionalization
Patent literature describes Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at position 5 or 7. For 7-chloro-6-methyl derivatives, this method could enable late-stage diversification, though the chloro substituent’s reactivity necessitates careful ligand selection (e.g., XPhos).
Key Considerations:
-
Catalyst System: Pd(OAc)₂/XPhos with K₃PO₄ base.
Purification and Analytical Characterization
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazolopyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.
Scientific Research Applications
Antiviral Applications
Mechanism of Action
Research has demonstrated that derivatives of triazolo[1,5-a]pyrimidine exhibit significant antiviral properties. For instance, studies have shown that compounds based on this scaffold can inhibit various viral infections, including influenza and hepatitis viruses. The mechanism often involves the inhibition of viral replication and interference with viral protein interactions.
Case Study: Anti-Influenza Activity
A notable study identified a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives that effectively inhibited the PA-PB1 interaction crucial for influenza virus replication. These compounds were synthesized through efficient one-step procedures and demonstrated low cytotoxicity while maintaining high antiviral activity against influenza A virus (IAV) . The IC50 values for these compounds indicated their potency in reducing viral replication without adversely affecting cell viability.
Anticancer Properties
Inhibition of Cancer Cell Growth
7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine and its derivatives have been evaluated for their anticancer activity. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Triazolo[1,5-a]pyrimidine Derivatives
Research highlighted that certain derivatives exhibited significant cytotoxic effects against cancer cells with IC50 values in the micromolar range. For example, a derivative was reported to effectively inhibit the growth of human cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .
Anticonvulsant Activity
Potential for Seizure Control
The anticonvulsant properties of 7-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine have been explored through various animal models. Compounds derived from this scaffold have demonstrated effectiveness in reducing seizure frequency and severity.
Case Study: Efficacy in Animal Models
One study reported that a specific derivative showed potent anticonvulsant activity with an effective dose (ED50) of 84.9 mg/kg in rodent models. This suggests a promising therapeutic profile for treating epilepsy and related disorders .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of 7-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. Modifications at various positions on the triazolo-pyrimidine core can lead to enhanced biological activity.
| Position | Modification | Effect on Activity |
|---|---|---|
| C-5 | Alkyl substitution | Increased antiviral potency |
| C-7 | Halogenation | Enhanced anticancer effects |
| C-6 | Aromatic ring addition | Improved anticonvulsant activity |
Mechanism of Action
The mechanism of action of 7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of specific molecular targets, such as the ERK signaling pathway in cancer cells. This inhibition leads to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, resulting in cell cycle arrest and apoptosis . Additionally, the compound has been shown to interact with other molecular targets, such as CDK2, which is involved in cell cycle regulation .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogues
Key Observations :
- Positional Effects : Chlorine at C7 (vs. C6 in ) enhances antitumor activity due to optimal electron-withdrawing effects .
- Steric and Solubility : Methoxymethyl at C5 increases hydrophilicity compared to the methyl group in the target compound.
- Bioactivity Drivers : Sulfonamide at C2 (e.g., ) boosts herbicidal activity by mimicking sulfonylurea herbicides.
Table 2: Antiproliferative and Antifungal Activities
Key Observations :
Biological Activity
7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound notable for its unique structural features that contribute to its biological activity. This compound has gained attention in medicinal chemistry due to its potential applications as an anticancer agent and antiviral agent. The following sections explore its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H5ClN4
- Molecular Weight : 168.58 g/mol
- IUPAC Name : 7-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
The compound features a chlorine atom at the 7-position and a methyl group at the 6-position of the triazolo-pyrimidine ring system. This structural arrangement is critical for its biological activities.
Anticancer Activity
Research indicates that 7-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibits significant antiproliferative effects against various human cancer cell lines. It has been shown to inhibit key signaling pathways involved in cancer cell proliferation, particularly the ERK signaling pathway.
Key Findings :
- Cell Lines Tested : The compound has demonstrated efficacy against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
- Mechanism of Action : It disrupts protein-protein interactions critical for cancer progression and may induce apoptosis in cancer cells.
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Specifically, it targets viral polymerase interactions, which are essential for the replication of viruses such as influenza.
Key Findings :
- Target Virus : Influenza A virus.
- Mechanism of Action : Inhibition of viral polymerase assembly and function, leading to reduced viral replication.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various derivatives of 7-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The results indicated that certain modifications enhanced its potency against cancer cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | 15 | MCF-7 |
| Derivative A | 8 | MCF-7 |
| Derivative B | 12 | A549 |
Study 2: Antiviral Activity
In another investigation published in Antiviral Research, the antiviral activity of the compound was assessed against influenza A virus. The study demonstrated that the compound effectively inhibited viral replication in vitro.
| Treatment | Viral Titer Reduction (%) |
|---|---|
| Control | 0 |
| Compound Dose 1 (10 µM) | 70 |
| Compound Dose 2 (20 µM) | 85 |
The biological activity of 7-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is attributed to several mechanisms:
- Inhibition of Kinase Activity : The compound interferes with kinase signaling pathways critical for cell proliferation.
- Disruption of Protein Interactions : It effectively disrupts interactions between proteins necessary for viral replication and cancer cell survival.
Q & A
Q. What are the recommended synthetic routes for 7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization or condensation reactions. For example:
- Route 1 : Reacting aminotriazole derivatives with substituted pyrimidine precursors in dimethylformamide (DMF) at 80–100°C for 10–12 minutes, followed by methanol quenching and crystallization .
- Route 2 : Using hydrazine derivatives with halogenated pyrimidine intermediates under acidic or basic conditions to introduce the chloro-methyl groups . Key Variables :
- Solvent : Polar aprotic solvents (DMF, ethanol) improve cyclization efficiency .
- Catalysts : Bases like potassium carbonate enhance nucleophilic substitution at the 6-position .
- Temperature : Controlled heating (80–100°C) minimizes side reactions .
| Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Route 1 | 62–68 | >95% | |
| Route 2 | 55–60 | 90–93% |
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
A combination of 1H/13C NMR , IR , and mass spectrometry is critical:
- 1H NMR : Look for characteristic peaks: δ 2.38 ppm (methyl group), δ 8.80–8.90 ppm (triazole protons) .
- IR : C=N stretching at 1600–1650 cm⁻¹ and C-Cl at 550–600 cm⁻¹ confirm functional groups .
- MS : Molecular ion [M+H]+ at m/z 168.58 (calculated) . Validation : Cross-reference with X-ray crystallography data for bond-length confirmation (e.g., C-Cl bond: 1.73 Å) .
Q. How does the chloro-methyl substitution pattern affect its chemical reactivity?
The chloro group at position 7 increases electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols), while the methyl group at position 6 sterically hinders reactions at adjacent sites .
- Oxidation : Chloro substituents stabilize intermediates, favoring oxidation to hydroxyl derivatives .
- Reduction : Sodium borohydride selectively reduces the triazole ring without affecting the chloro group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Methodology :
- Substituent Variation : Synthesize analogs with halogens (F, Br), alkyl chains, or aryl groups at positions 6 and 7 .
- Biological Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) and microbial strains to correlate substituents with IC50 values .
- Computational Modeling : Use docking studies (AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases) .
Example SAR Findings :
- Chloro-Methyl Analogs : Exhibit 3–5× higher cytotoxicity than hydroxyl or amino derivatives .
- Bulkier Substituents : Reduce solubility but improve membrane permeability .
Q. What strategies resolve contradictory data regarding the compound’s bioactivity across different assays?
Contradictions often arise from assay conditions or impurity profiles:
- Purity Control : Use HPLC (>98% purity) to eliminate confounding effects from byproducts .
- Standardized Assays : Replicate tests in identical cell lines (e.g., HeLa) with controlled ATP levels and incubation times .
- Mechanistic Studies : Employ Western blotting or fluorescence polarization to verify target engagement (e.g., kinase inhibition) .
Q. What computational methods are suitable for predicting the reactivity or binding modes of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for substitution .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., CB2 receptors) over 100-ns trajectories to assess stability .
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Case Study : MD simulations revealed that the chloro group forms a halogen bond with Tyr132 in CB2 receptors, explaining its higher affinity compared to methyl-only analogs .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
